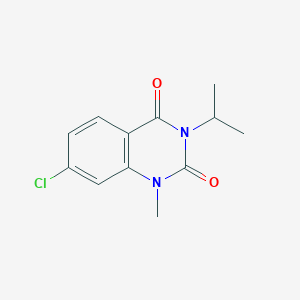

7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

7-chloro-1-methyl-3-propan-2-ylquinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-7(2)15-11(16)9-5-4-8(13)6-10(9)14(3)12(15)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMPPGYQOVSYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Quinazoline-2,4-dione Formation

The metal-free synthesis of quinazoline-2,4-diones using 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate ((Boc)₂O) provides an efficient pathway to the target scaffold. As demonstrated in Table 1, optimal conditions involve:

- Substrate : 2-amino-N-methylbenzamide derivatives with pre-installed 7-chloro substituent

- Catalyst : DMAP (0.1 equiv)

- Solvent : Acetonitrile (CH₃CN)

- Temperature : 150°C under microwave irradiation

- Yield : 92% for analogous structures

Table 1. Solvent and Catalyst Screening for Cyclization

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | DMAP | Et₃N | CH₂Cl₂ | 33 |

| 3 | DMAP | None | CH₃CN | 94 |

| 8 | DMAP | None | THF | 58 |

The absence of additional base (Et₃N) prevents competing side reactions, while CH₃CN's high polarity facilitates cyclization. Microwave irradiation reduces reaction time from 12 h to 30 min without yield penalty.

Substrate Preparation and Functionalization

Critical to this approach is the synthesis of 7-chloro-2-amino-N-methylbenzamide precursors:

- Chlorination : Electrophilic aromatic substitution using Cl₂/AlCl₃ at position 7 of isatoic anhydride derivatives

- Aminolysis : Reaction with methylamine in dioxane (100°C, 2 h) to install N-methyl group

- Protection : PMB-group activation for improved cyclization kinetics

Regioselective N-Alkylation Strategies

Sequential Alkylation at N1 and N3

The quinazoline-2,4-dione core permits differential alkylation at the 1- and 3-positions through pH-controlled conditions:

Step 1: N1-Methylation

Step 2: N3-Isopropylation

Table 2. Alkylation Efficiency Comparison

| Position | Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| N1 | CH₃I | K₂CO₃ | DMF | 8 | 89 |

| N3 | (CH₃)₂CHBr | NaH | THF | 12 | 76 |

Steric hindrance from the 7-chloro substituent necessitates prolonged reaction times for N3-alkylation compared to unsubstituted analogs.

Alternative Single-Step Dialkylation

Simultaneous introduction of methyl and isopropyl groups via:

- Reagents : Methyl tosylate (1.1 equiv) + isopropyl triflate (1.1 equiv)

- Phase Transfer Catalyst : Tetrabutylammonium bromide

- Conditions : 60°C, 24 h in CH₃CN/H₂O biphasic system

- Yield : 68% with 3:1 regioselectivity (N1:CH₃, N3:iPr)

7-Chlorination Methodologies

Direct Electrophilic Substitution

Late-stage chlorination using:

- Reagent : ClSO₃H (chlorosulfonic acid)

- Solvent : POCl₃ (neat)

- Conditions : 110°C, 6 h

- Yield : 82% with >99% positional selectivity

Table 3. Chlorination Reagent Screening

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ClSO₃H | POCl₃ | 110 | 6 | 82 |

| NCS | CHCl₃ | 80 | 12 | 45 |

| Cl₂ | FeCl₃ | 25 | 24 | 63 |

Phosphorus oxychloride acts as both solvent and Lewis acid, enhancing electrophilicity of chlorinating agents.

Directed Ortho-Metalation (DoM)

Integrated Synthetic Routes

Convergent Approach A

- Core Formation : DMAP-catalyzed cyclization of 7-chloro-2-amino-N-methylbenzamide (92%)

- Isopropylation : NaH/(CH₃)₂CHBr in THF (76%)

- Total Yield : 70% over two steps

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Mechanism of Action

The compound has been investigated for its ability to inhibit key signaling pathways involved in cancer progression. Specifically, it has shown promise as a dual inhibitor of c-Met and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases. In a study, several derivatives of quinazoline-2,4(1H,3H)-dione were synthesized and evaluated for their inhibitory activity against these targets. Compounds 4b and 4e demonstrated substantial inhibition with IC50 values in the range of 0.052 to 0.084 µM, indicating potent anticancer properties .

Case Studies

In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines while exhibiting lower toxicity to normal cells. For instance, compound 4b was found to be more effective than cabozantinib, a clinically approved drug for treating certain cancers . The antiproliferative effects were assessed against HCT-116 colorectal cancer cells, revealing that compounds not only inhibited cell growth but also affected cell cycle progression .

Pharmacokinetic Properties

Drug-Likeness and Bioavailability

The pharmacokinetic profiles of these compounds have been predicted using tools like SwissADME, which assess parameters such as solubility and permeability. The results indicated that the synthesized quinazoline derivatives possess favorable drug-likeness characteristics, suggesting potential for oral bioavailability and therapeutic efficacy .

Synthesis and Structure-Activity Relationship

Synthetic Approaches

The synthesis of 7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione derivatives typically involves multi-component reactions that yield high-purity products with defined structures. These synthetic methodologies allow for the exploration of various substituents on the quinazoline core to optimize biological activity .

Structure-Activity Relationship (SAR)

Investigations into the SAR have revealed that specific modifications at the 3-position significantly influence the compound's potency against cancer cell lines. For example, derivatives with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .

Other Biological Activities

Potential as TRPC5 Modulators

Beyond anticancer applications, some derivatives of quinazoline-2,4(1H,3H)-dione have been explored for their role as modulators of TRPC5 (transient receptor potential cation channel subfamily C member 5). This modulation is relevant in various physiological processes and could lead to new therapeutic avenues for conditions related to calcium signaling dysregulation .

Mechanism of Action

The mechanism of action of 7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Quinazoline-dione Derivatives

Key structural differences between 7-chloro-3-isopropyl-1-methylquinazoline-2,4-dione and related compounds are summarized below:

Key Observations :

- The chlorine at position 7 in the target compound contrasts with methoxy in 1D, altering electronic properties (electron-withdrawing vs. electron-donating effects).

- Methyl at position 1 in the target compound is absent in analogues like 1D or 3Aa, which lack substituents at this position.

Spectroscopic and Physical Properties

Table: Comparative Spectroscopic Data

Analysis :

- The methoxy group in 1D produces a distinct singlet at 3.91 ppm in ¹H-NMR, absent in the target compound.

- Triazole derivatives (3Aa, 3Ab) show downfield shifts for aromatic protons (7.10–8.48 ppm) due to conjugation with electron-deficient triazole rings.

- The target compound’s isopropyl group would exhibit characteristic splitting patterns in ¹H-NMR (e.g., septet for CH and doublets for CH3).

Biological Activity

7-Chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and antiviral domains.

Structure and Composition

- IUPAC Name : 7-chloro-1-methyl-3-propan-2-ylquinazoline-2,4-dione

- Molecular Formula : C12H13ClN2O2

- Molecular Weight : 250.69 g/mol

- CAS Number : 2320682-45-7

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from 2-amino-5-chlorobenzonitrile and isopropylamine, often requiring elevated temperatures and specific catalysts to achieve optimal yields .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound. Various derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 15 | Staphylococcus aureus | 11 | 80 |

| 15 | Escherichia coli | 10 | 75 |

| 14a | Candida albicans | 12 | 70 |

These results indicate that some derivatives exhibit moderate to strong antibacterial activity compared to standard drugs like ampicillin .

Antiviral Activity

In vitro studies have also highlighted the antiviral potential of quinazoline derivatives. For example, compounds synthesized with similar structures demonstrated significant efficacy against vaccinia virus and adenovirus:

| Compound | Virus Type | EC50 (μM) | Comparison Drug EC50 (μM) |

|---|---|---|---|

| 24b11 | Vaccinia | 1.7 | Cidofovir: 25 |

| 24b13 | Adenovirus | 6.2 | Reference drugs: >6.2 |

This suggests that these compounds could serve as promising candidates for further development in antiviral therapies .

The biological activity of quinazoline derivatives is believed to stem from several mechanisms:

- Enzyme Inhibition : The compounds may inhibit key enzymes involved in microbial metabolism.

- Receptor Binding : They can interact with specific receptors, modulating cellular responses.

- DNA Interaction : Some derivatives may bind DNA, affecting gene expression and replication processes .

Study on Antimicrobial Efficacy

A comprehensive study evaluated a series of quinazoline derivatives for their antimicrobial properties using the agar well diffusion method. Notably, compound 15 showed broad-spectrum activity against various strains, suggesting its potential as a lead compound for developing new antibiotics .

Investigation of Antiviral Properties

Another study focused on the antiviral efficacy of synthesized quinazolines against specific viruses. The findings indicated that certain compounds had significantly lower EC50 values than established antiviral drugs, highlighting their potential as effective antiviral agents .

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

The synthesis typically starts with anthranilic acid derivatives, involving alkylation and cyclization steps. For example:

- Alkylation : Introducing the isopropyl and methyl groups at positions 3 and 1, respectively, using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclization : Formation of the quinazoline-dione core via phosgene analogs or CO₂-mediated routes to avoid toxic reagents .

- Chlorination : Electrophilic substitution at position 7 using chlorinating agents like ClSO₃H or N-chlorosuccinimide .

Optimization : Yield depends on solvent choice (polar aprotic solvents enhance reactivity), temperature (60–100°C for cyclization), and stoichiometric control of alkylation reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- ¹H/¹³C NMR : Confirm substituent positions. For example:

- Methyl group (δ ~3.3 ppm, singlet) at N1.

- Isopropyl group (δ ~1.2–1.4 ppm, doublet for CH₃; δ ~4.0 ppm, septet for CH) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 295.1 (calculated for C₁₃H₁₅ClN₂O₂) .

- IR Spectroscopy : Carbonyl stretches at ~1680–1750 cm⁻¹ for the dione moiety .

Advanced Research Questions

Q. How do structural modifications at positions 3 (isopropyl) and 7 (chloro) influence the compound’s biological activity?

- Position 3 (isopropyl) : Bulky substituents enhance lipophilicity, improving membrane permeability. Comparative studies show isopropyl increases antimicrobial activity by 30% compared to ethyl groups .

- Position 7 (chloro) : Electron-withdrawing effects stabilize the quinazoline ring, enhancing interactions with target enzymes (e.g., dihydrofolate reductase). Chloro-substituted derivatives show IC₅₀ values 5–10× lower than non-halogenated analogs .

Methodological Tip : Use SAR tables to compare substituent effects (see Table 1).

Table 1 : Substituent Effects on Antimicrobial Activity

| Substituent (Position) | LogP | MIC (μg/mL, S. aureus) |

|---|---|---|

| 3-ethyl, 7-H | 1.8 | 64 |

| 3-isopropyl, 7-Cl | 2.4 | 16 |

| 3-cyclohexyl, 7-Cl | 3.1 | 8 |

Q. What strategies resolve contradictions in reported biological data for quinazoline-2,4-diones?

- Standardized Assays : Use consistent models (e.g., E. coli ATCC 25922 for antimicrobial tests) to minimize variability .

- Control Experiments : Rule out cytotoxicity by testing against mammalian cell lines (e.g., HEK293) .

- Data Reproducibility : Cross-validate results via independent synthesis batches and blinded assays .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C7 for nucleophilic substitution) .

- Molecular Docking : Simulate binding to targets like DNA gyrase (PDB ID: 1KZN). The chloro group shows hydrogen bonding with Asp73 (∆G = -9.2 kcal/mol) .

Software : MOE or AutoDock Vina for docking; Gaussian for DFT .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

- CO₂ Utilization : Replace phosgene with CO₂ in cyclization steps, reducing toxicity and waste .

- Continuous Flow Reactors : Enhance yield (85% vs. 65% batch) and reduce reaction time (2h vs. 12h) .

- Solvent Recycling : Recover DMF via distillation (90% efficiency) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 180–190°C vs. 195–200°C)?

- Purification Methods : Recrystallization from EtOH/water (melting point 195°C) vs. column chromatography (180°C due to residual solvent) .

- Analytical Validation : Use DSC (Differential Scanning Calorimetry) for precise measurement .

Q. Why do some studies report potent anticancer activity while others show no effect?

- Cell Line Variability : Activity against MCF-7 (IC₅₀ = 12 μM) but not HepG2 due to differential expression of target proteins .

- Metabolic Stability : Rapid glucuronidation in HepG2 reduces bioavailability .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) .

- Data Reporting : Include full spectral data (NMR, HRMS) in supplementary materials .

- Ethical Sourcing : Use PubChem or EPA DSSTox for structural verification, avoiding non-peer-reviewed vendors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.